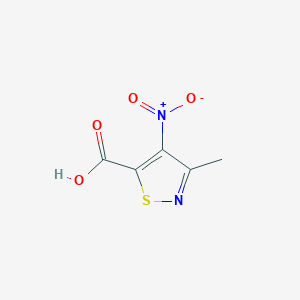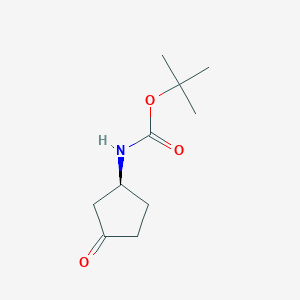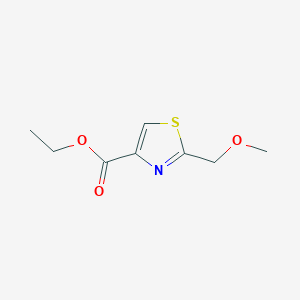
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Vue d'ensemble
Description
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, also referred to as DPPI, is a type of phosphine-based ligand that has been studied for its potential applications in catalysis, organic synthesis, and pharmaceuticals. DPPI is a particularly interesting ligand due to its ability to form stable complexes with transition metals, which makes it a useful tool for a variety of applications.
Applications De Recherche Scientifique
Catalytic Applications in Polymer Synthesis
The compound (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is utilized in the field of polymer synthesis. For instance, it plays a role in the catalytic [2 + 2 + 2] cycloaddition reactions, facilitating the production of diverse polymerizable molecules with a 2,3-dihydro-1H-indene core structure. This process is instrumental in creating monomers that can be further polymerized into various polymers, highlighting its significance in materials science and polymer chemistry (Watanabe et al., 2010).
Role in Organometallic Chemistry
The compound finds extensive use in organometallic chemistry. It is a key ingredient in the synthesis and structural study of bisplanar chiral bis(phosphino-η5-indenyl)iron(II) complexes. These complexes, featuring various substituted phosphinoindenes, have potential applications in catalysis and materials science due to their unique structural properties (Curnow et al., 2004).
Asymmetric Catalysis
In asymmetric catalysis, this compound is employed in the formation of chiral ligands, which are crucial for achieving high enantioselectivity in various chemical reactions. For example, it is used in the palladium-catalyzed asymmetric allylic amination, which is a pivotal reaction in the synthesis of chiral amines (Togni et al., 1996).
In Catalytic Alkene Hydrocarboxylation
The compound is also significant in the field of catalysis, particularly in alkene hydrocarboxylation reactions. Its role in forming palladium(II) complexes that initiate chemoselective alkene hydrocarboxylation is notable. These complexes are key to developing efficient and selective catalysts for industrial chemical processes (Dyer et al., 2005).
In Organometallic Iridium Chemistry
It is also instrumental in the synthesis of chiral aminodiphosphine ligands used in organometallic iridium chemistry. These ligands, when combined with iridium, lead to the formation of complexes with various structures and stabilities, which are important in exploring the reactivity and applications of iridium in catalysis (Bianchini et al., 1997).
Propriétés
IUPAC Name |
(1S,2S)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NP/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20-21H,15,22H2/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYUOSURKZWLR-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673019 | |
| Record name | (1S,2S)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
1091606-69-7 | |
| Record name | (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1091606-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)

![3-[(3-Pyridinyloxy)methyl]aniline](/img/structure/B1391354.png)


![N-[(2-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1391358.png)


![1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1391362.png)



![3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1391368.png)